molecular formula C17H12S B14173986 5-Methylbenzo(b)naphtho(2,1-d)thiophene CAS No. 4567-49-1

5-Methylbenzo(b)naphtho(2,1-d)thiophene

Cat. No.: B14173986
CAS No.: 4567-49-1
M. Wt: 248.3 g/mol
InChI Key: LCIWJCAUAOQCDL-UHFFFAOYSA-N
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Description

5-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a practical route to obtain the desired thiophene-fused aromatic system.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Methylbenzo(b)naphtho(2,1-d)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)naphtho(2,1-d)thiophene: Lacks the methyl group at the 5-position.

    Dibenzothiophene: Contains two benzene rings fused to a thiophene ring but lacks the naphthalene structure.

    Naphtho(2,1-b)thiophene: Similar structure but different fusion pattern of the thiophene ring.

Uniqueness

5-Methylbenzo(b)naphtho(2,1-d)thiophene is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

4567-49-1

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

5-methylnaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10H,1H3

InChI Key

LCIWJCAUAOQCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)SC4=CC=CC=C42

Origin of Product

United States

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